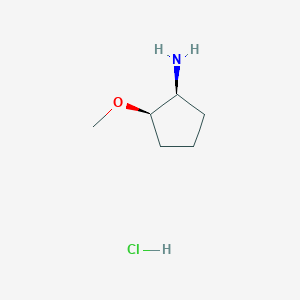

cis-2-Methoxycyclopentanamine;hydrochloride

Description

cis-2-Methoxycyclopentanamine hydrochloride is a chiral cyclopentane derivative featuring a methoxy (-OCH₃) group at the 2-position and an amine (-NH₂) group, with the hydrochloride salt enhancing its stability and solubility. The cyclopentane ring confers conformational rigidity, while the methoxy group may influence electronic properties and solubility.

Key Properties (Calculated):

- Molecular Formula: C₆H₁₂ClNO

- Molecular Weight: ~149.62 g/mol

- Structural Features: 5-membered cyclopentane ring, cis-configuration of substituents.

Properties

IUPAC Name |

(1S,2R)-2-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclopentanone with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Methoxycyclopentanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or ketones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Substitution reactions can occur at the amine or methoxy group, often using reagents like alkyl halides or acyl chlorides. These reactions can produce various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene.

Major Products:

Oxidation: Ketones, oxides.

Reduction: Alcohols, amines.

Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Based on the search results, the compound you're asking about is actually cis-2-methylcyclopentanamine hydrochloride , not "cis-2-methoxycyclopentanamine hydrochloride." There is no data available for "cis-2-methoxycyclopentanamine;hydrochloride"

Here's a detailed overview of the applications of cis-2-methylcyclopentanamine hydrochloride:

Scientific Research Applications

Cis-2-methylcyclopentanamine hydrochloride, with the molecular formula , is a derivative of cyclopentane featuring a methyl group and an amine group in a cis configuration on the second carbon atom. It is used across various scientific disciplines due to its distinct chemical properties.

Chemistry

- Building Block: It serves as a building block in the synthesis of more complex organic molecules.

- Catalysis: It can act as a ligand in catalytic reactions, potentially enhancing the reactivity and selectivity of catalysts.

Biology and Medicine

- Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

- Biochemical Research: It is used in studies involving amine-containing compounds and their interactions with biological systems. This includes exploring how amines function in biological systems, potentially leading to insights into metabolic processes and disease mechanisms.

- Kinase Inhibition: Research indicates potential use in treating or preventing cognitive deficits, Alzheimer's disease, and related conditions through the selective inhibition of DYRK1A, other DYRKs, and related CLKs kinases .

Industry

- Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

- Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

- Specialty Chemicals: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Chemical Properties and Reactions

Cis-2-methylcyclopentanamine hydrochloride can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: Can be reduced to form more saturated amines. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are often used.

- Substitution: The amine group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Cis-2-methylcyclopentanamine hydrochloride exhibits biological activity through interaction with molecular targets like enzymes and receptors. The amine group facilitates hydrogen bonds and ionic interactions, influencing the activity of these targets and leading to various physiological effects.

Anticancer and Antimicrobial Properties

Structurally related compounds have demonstrated anticancer properties, with studies on amine derivatives showing cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 11.3 | Cytotoxic |

| Compound B | HCT-8 (colon cancer) | 8.6 | Cytotoxic |

| Compound C | B16 (leukemia) | 9.8 | Cytotoxic |

Additionally, related compounds have shown antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| M. tuberculosis | 3.94 | Potent |

| S. aureus | 105 | Moderate |

| E. coli | 75 | Moderate |

Mechanism of Action

The mechanism of action of cis-2-Methoxycyclopentanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The methoxy and amine groups play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity and leading to the desired biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between cis-2-Methoxycyclopentanamine hydrochloride and its analogs:

Key Comparative Insights

Ring Size and Conformation

- Cyclopentane vs. Cyclobutane: The 5-membered cyclopentane ring in the target compound offers greater conformational flexibility compared to the 4-membered cyclobutane analog ().

Substituent Effects

- Methoxy Group: The electron-donating methoxy group in cis-2-Methoxycyclopentanamine hydrochloride may enhance solubility in polar solvents compared to non-polar substituents (e.g., aromatic groups in Cis-2-(4-Methoxyphenyl)-cyclopentylamine) .

- Functional Group Diversity : Carboxylic acid () and ester () substituents introduce distinct physicochemical profiles. Carboxylic acids increase polarity (suitable for aqueous applications), while esters improve membrane permeability .

Biological Activity

cis-2-Methoxycyclopentanamine;hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 164.63 g/mol

- Structure : The compound features a methoxy group attached to a cyclopentanamine structure, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

-

Neurotransmitter Modulation :

- The compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

- Anticancer Properties :

Therapeutic Applications

- Anxiolytic Effects : Research indicates that compounds with similar structures exhibit anxiolytic effects, suggesting potential use in treating anxiety disorders.

- Antidepressant Activity : The modulation of neurotransmitter systems positions this compound as a candidate for further exploration in depression treatment.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Utilizing MTT assays to determine cytotoxicity against various cancer cell lines.

- Mechanistic Studies : Investigating apoptosis pathways using flow cytometry and Western blotting techniques.

Table 1: Summary of In Vitro Studies

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 45 | Apoptosis Induction |

| Study B | PC-3 (Prostate Cancer) | 30 | DNA Damage |

| Study C | WRL-68 (Liver) | 86 | Cytotoxicity |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Animal models have been used to assess:

- Behavioral Effects : Evaluating anxiety-like behaviors in rodents.

- Tumor Growth Inhibition : Assessing the efficacy of the compound in tumor-bearing models.

Case Study Example

A notable case study involved administering this compound to a rodent model with induced anxiety. The results indicated a significant reduction in anxiety-like behavior, measured by elevated plus maze and open field tests, suggesting its potential as an anxiolytic agent.

Q & A

Q. What analytical techniques are critical for assessing the hydrolytic stability of cis-2-Methoxycyclopentanamine hydrochloride in aqueous buffers?

- Answer : Conduct accelerated stability studies at pH 1.2–7.4 (37°C) using UV-Vis spectroscopy to track degradation kinetics. Pair with LC-MS to identify hydrolysis byproducts (e.g., cyclopentanamine derivatives). Factorial design experiments (e.g., varying temperature and pH) can model degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for cis-2-Methoxycyclopentanamine hydrochloride analogs?

- Answer : Discrepancies often arise from assay variability (e.g., receptor binding vs. functional assays). Use orthogonal methods:

- In vitro : Radioligand displacement assays (e.g., for NMDA receptor affinity) paired with calcium flux assays.

- In silico : Molecular docking simulations to validate binding poses against crystallographic receptor data.

Cross-reference with structurally validated analogs (e.g., arylcyclohexylamine derivatives) to contextualize results .

Q. What advanced impurity profiling strategies are recommended for regulatory-grade cis-2-Methoxycyclopentanamine hydrochloride?

- Answer : Employ orthogonal separation techniques:

- HPLC-UV/ELSD : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities.

- ICP-MS : Detect heavy metal catalysts (e.g., palladium) from synthesis.

- NMR qNMR : Quantify residual solvents (e.g., dichloromethane) with <50 ppm thresholds. Reference LGC and USP guidelines for impurity qualification .

Q. How can factorial design optimize the formulation of cis-2-Methoxycyclopentanamine hydrochloride for in vitro release studies?

- Answer : Apply a 3² factorial design to variables like excipient ratio (e.g., lactose vs. microcrystalline cellulose) and compression force. Use Weibull modeling to analyze dissolution profiles (e.g., t50, t90). Kinetic parameters (e.g., Higuchi diffusion) should be validated against in vivo correlation (IVIVC) models if available .

Q. What protocols ensure reproducibility in neuropharmacological assays using cis-2-Methoxycyclopentanamine hydrochloride?

- Answer : Standardize assays using:

- Positive controls : Ketamine or MK-801 for NMDA receptor modulation.

- Dose-response curves : 3–5 log units with triplicate replicates.

- Blinding : Mask sample identities to reduce bias.

Publish raw data (e.g., EC50/IC50 values) with confidence intervals to enable meta-analyses .

Methodological Notes

- Stereochemical Validation : Always correlate chiral HPLC retention times with NOESY NMR cross-peaks to avoid misassignment of cis/trans isomers .

- Toxicology : For novel analogs, prioritize Ames tests and hERG channel screening before in vivo studies .

- Data Transparency : Share synthetic protocols and analytical raw data via repositories like Zenodo to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.